N-phenyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
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Overview
Description
N-phenyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a heterocyclic compound that features an oxazole ring fused with a phenyl group and an acetamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, affecting their function .
Mode of Action
It is known that similar compounds can bind to the active sites of certain proteins, altering their function . The binding affinity of these compounds to their targets can be quite high, as indicated by their low IC50 values .
Biochemical Pathways
Similar compounds have been found to exhibit anti-cancer activity, suggesting they may interfere with pathways related to cell proliferation and survival .
Pharmacokinetics
Similar compounds are known to be highly soluble, which can influence their bioavailability .
Result of Action
Similar compounds have been found to exhibit anti-cancer activity, suggesting they may induce cell death or inhibit cell proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-phenyl-2-(5-phenylisoxazol-3-yl)acetamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenyl-2-oxazoline with phenyl isocyanate under controlled conditions to form the desired oxazole ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazoles with different substituents.
Reduction: Reduction reactions can convert the oxazole ring to oxazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the oxazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as manganese dioxide or bromotrichloromethane can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, acids, or bases can be used depending on the desired substitution.
Major Products
Oxidation: Formation of substituted oxazoles.
Reduction: Formation of oxazolines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-phenyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: Utilized in the synthesis of advanced materials and as a building block for more complex chemical entities.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(5-phenyl-2-oxazolyl)benzene
- 2,2′-p-Phenylene-bis(5-phenyloxazole)
- Di(phenyl-5-oxazolyl-2)-1,4-benzene
Uniqueness
N-phenyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is unique due to its specific substitution pattern and the presence of both phenyl and acetamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-phenyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-17(18-14-9-5-2-6-10-14)12-15-11-16(21-19-15)13-7-3-1-4-8-13/h1-11H,12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXCTRPNDIFHGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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